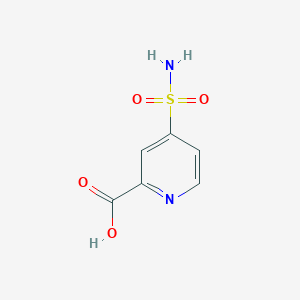

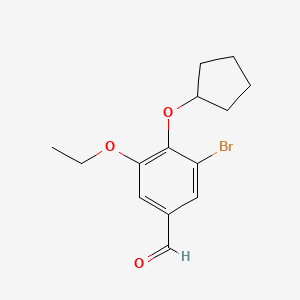

![molecular formula C11H16N2O4S B2613051 Ethyl 4-[(dimethylsulfamoyl)amino]benzoate CAS No. 349422-01-1](/img/structure/B2613051.png)

Ethyl 4-[(dimethylsulfamoyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[(dimethylsulfamoyl)amino]benzoate is a chemical compound with the molecular formula C11H16N2O4S . It contains a total of 34 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel azo dye compound was synthesized through the coupling reaction between ethyl-4-amino benzoate and (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol . Another study reported the synthesis of a series of benzoate compounds as local anesthetics . The synthesis involved three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate includes a six-membered aromatic ring, an ester group, and a sulfonamide group . The average mass of the molecule is 272.321 Da, and the monoisotopic mass is 272.083069 Da .科学的研究の応用

Biotransformation Products Identification

A study conducted by León et al. (2009) delved into the in vitro metabolism of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a compound closely related to Ethyl 4-[(dimethylsulfamoyl)amino]benzoate, identifying its phase I and II biotransformation products. This research is pivotal in understanding the metabolic pathways and potential environmental and biological impacts of such UV filters used in sunscreen cosmetics (León et al., 2009).

Heteroarotinoids Synthesis and Pharmacology

The synthesis and pharmacological assessment of heteroarotinoids, including derivatives of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate, were explored by Waugh et al. (1985). These compounds were evaluated for their activity in reversing keratinization in vitamin A deficient hamsters, contributing to the development of new therapeutic agents (Waugh et al., 1985).

Novel Prodrugs Activation by Carboxypeptidase G2

Springer et al. (1990) discussed the synthesis of novel prodrugs designed to be activated to cytotoxic alkylating agents by carboxypeptidase G2 (CPG2). This study presents a potential application of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate derivatives in targeted anticancer therapy (Springer et al., 1990).

Multicomponent Platinum(II) Cages for Amino Acid Sensing

Research by Zhang et al. (2017) introduced tetragonal prismatic cages constructed from components including derivatives of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate. These cages exhibit tunable emission properties and have been explored as turn-on fluorescent sensors for thiol-containing amino acids, indicating their utility in biochemical sensing and materials science (Zhang et al., 2017).

Renewable PET Production via Catalyzed Reactions

Pacheco et al. (2015) investigated the catalysis of reactions between ethylene and biomass-derived furans by Lewis acid molecular sieves for the production of biobased terephthalic acid precursors. This research highlights the potential of using derivatives of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate in sustainable chemical synthesis processes (Pacheco et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用機序

For a detailed understanding of its mechanism of action and other properties, it would be best to refer to scientific literature or databases that specialize in this field. If you have access to a university library, they often have subscriptions to these types of resources. Alternatively, you could reach out to the suppliers of this compound for more information .

特性

IUPAC Name |

ethyl 4-(dimethylsulfamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-4-17-11(14)9-5-7-10(8-6-9)12-18(15,16)13(2)3/h5-8,12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLAKFDQDRUOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612970.png)

![N-cyclohexyl-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2612971.png)

![2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2612973.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2612975.png)

![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)